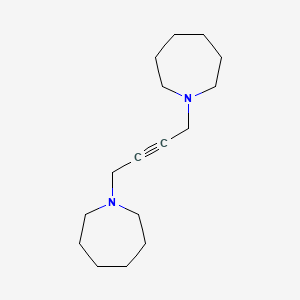

1-(4-(1-Azepanyl)-2-butynyl)azepane

説明

Structure

3D Structure

特性

CAS番号 |

730-28-9 |

|---|---|

分子式 |

C16H28N2 |

分子量 |

248.41 g/mol |

IUPAC名 |

1-[4-(azepan-1-yl)but-2-ynyl]azepane |

InChI |

InChI=1S/C16H28N2/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h1-8,11-16H2 |

InChIキー |

SPHPCGYXRFWXPR-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CC#CCN2CCCCCC2 |

正規SMILES |

C1CCCN(CC1)CC#CCN2CCCCCC2 |

他のCAS番号 |

730-28-9 |

同義語 |

anti-T Thomsen-Friedenreich antibodies |

製品の起源 |

United States |

Synthetic Methodologies for 1 4 1 Azepanyl 2 Butynyl Azepane

Precursor Synthesis and Derivatization Strategies

The convergent synthesis of 1-(4-(1-Azepanyl)-2-butynyl)azepane necessitates the efficient preparation of two key components: the azepane heterocycle and a linear butyne-1,4-diamine core or its synthetic equivalent. This section outlines the primary synthetic routes to these essential precursors.

Synthesis of Azepane Precursors and Building Blocks

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a crucial structural motif. Its synthesis can be approached through various strategies, including cyclization of linear precursors, expansion of smaller rings, and stereoselective methods to introduce specific substitution patterns.

Ring-closing reactions are a fundamental approach to the synthesis of the azepane skeleton. These methods typically involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a reactive functional group at appropriate positions to facilitate the formation of the seven-membered ring. One common strategy is the application of ring-closing metathesis (RCM). For instance, the RCM of dienes containing a nitrogen linker can be used to construct the azepine ring, which can subsequently be hydrogenated to yield the saturated azepane.

Another classical approach involves intramolecular nucleophilic substitution, where a primary amine at one end of a carbon chain attacks an electrophilic center, such as an alkyl halide, at the other end. The formation of the azepane ring in this manner can be influenced by reaction conditions, including the choice of base and solvent, to favor the desired 7-membered ring closure over competing intermolecular reactions.

Ring-expansion reactions offer a powerful alternative for the synthesis of azepanes, often starting from more readily available five- or six-membered ring precursors. These methods are advantageous as they can provide access to complex and substituted azepane structures that may be challenging to prepare via direct cyclization.

A notable example is the photochemical dearomative ring expansion of nitroarenes. guidechem.comresearchgate.netgoogle.com This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered 3H-azepine system through the conversion of the nitro group into a singlet nitrene. guidechem.comresearchgate.net Subsequent hydrogenolysis of the resulting azepine affords the corresponding polysubstituted azepane in a two-step sequence. guidechem.comresearchgate.net This strategy allows the substitution pattern of the starting nitroarene to be translated into the final azepane product. guidechem.com

Other ring-expansion methodologies include the Beckmann rearrangement of cyclohexanone (B45756) oximes and the Schmidt reaction of cyclohexanones, which introduce a nitrogen atom into the ring to form a caprolactam, a precursor that can be reduced to azepane. Palladium-catalyzed allylic amine rearrangements have also been reported to enable an efficient two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azepane counterparts. reddit.com

| Ring-Expansion Method | Starting Material | Key Intermediate/Process | Product | Reference |

| Photochemical Dearomatization | Nitroarene | Singlet Nitrene Insertion | 3H-Azepine | guidechem.comresearchgate.net |

| Beckmann Rearrangement | Cyclohexanone Oxime | Caprolactam | Azepane | researchgate.net |

| Schmidt Reaction | Cyclohexanone | Caprolactam | Azepane | researchgate.net |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Piperidine | Allylic Amine Rearrangement | Azepane | reddit.com |

The development of stereoselective methods for the synthesis of substituted azepanes is of significant interest due to the importance of chirality in bioactive molecules. Chemoenzymatic strategies have emerged as a powerful tool in this regard. For example, enantioenriched 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases or by deracemization using monoamine oxidases. These enzymatic methods provide access to chiral azepane building blocks with high enantiomeric purity.

Another approach involves the stereoselective ring expansion of piperidines, where diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity. nih.gov Furthermore, the osmium-catalyzed tethered aminohydroxylation of allylic alcohols derived from carbohydrates has been utilized for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. chemicalbook.comnih.gov This method allows for the controlled introduction of multiple stereocenters and the formation of the C-N bond with complete regio- and stereocontrol. chemicalbook.com

Approaches to the Butyne-1,4-Diamine Core

The synthesis of 1,4-diamino-2-butyne (B1213804) and its N-substituted derivatives can be achieved through several routes. A common method involves the reaction of 1,4-dihalo-2-butynes, such as 1,4-dichloro-2-butyne (B41282) or 1,4-dibromo-2-butyne, with an excess of the desired amine. In the context of synthesizing this compound, this would involve the direct reaction of 1,4-dihalo-2-butyne with two equivalents of azepane. This nucleophilic substitution reaction typically proceeds readily to afford the desired N,N'-dialkylated 1,4-diamino-2-butyne.

Alternatively, the butyne-1,4-diamine core can be constructed from 2-butyne-1,4-diol. This commercially available starting material can be converted to the corresponding dihalide or disulfonate, which can then be displaced by an amine. Another approach involves the direct amination of 2-butyne-1,4-diol, although this may require specific catalytic conditions to achieve high yields and selectivity.

The following table summarizes key starting materials and reagents for the synthesis of the butyne-1,4-diamine core.

| Starting Material | Reagent | Product |

| 1,4-Dichloro-2-butyne | Azepane | This compound |

| 1,4-Dibromo-2-butyne | Azepane | This compound |

| 2-Butyne-1,4-diol | Thionyl chloride, then Azepane | This compound |

| 2-Butyne-1,4-diol | Mesyl chloride, then Azepane | This compound |

Strategies for Incorporating the 2-Butynyl Linker

A key challenge in the synthesis of this compound is the effective incorporation of the 2-butynyl linker between two azepane moieties. A plausible and versatile approach for this is the three-component coupling reaction known as the A³ coupling (aldehyde-alkyne-amine). This methodology allows for the formation of propargylic amines from an aldehyde, an alkyne, and a secondary amine.

In a hypothetical application to the target molecule, azepane would serve as the secondary amine. The reaction could be designed in a stepwise manner. For instance, a protected propargylamine (B41283) could be coupled with a suitable aldehyde and azepane. Subsequent deprotection and reaction with a second molecule of a protected azepane derivative would yield the final product. Alternatively, a more direct approach could involve the reaction of a dialdehyde (B1249045) with a suitable alkyne and two equivalents of azepane, although this might present challenges in terms of selectivity and yield.

The A³ coupling is typically catalyzed by copper salts and is known for its operational simplicity and the ability to generate molecular complexity in a single step. This method offers a convergent approach to assembling the core structure of this compound.

Direct Synthesis Approaches to this compound

Direct synthesis strategies aim to construct the target molecule in a minimal number of steps, often through the simultaneous formation of multiple bonds.

Intermolecular coupling reactions provide a direct route to connect the azepane rings with the butynyl linker. One prominent strategy is the aforementioned A³ coupling. A hypothetical reaction scheme would involve the reaction of an appropriate aldehyde, a terminal alkyne, and azepane. For the synthesis of the target molecule, 1,4-dichlorobut-2-yne could be a suitable starting material for the butynyl linker, which upon reaction with two equivalents of azepane under basic conditions would lead to the desired product.

Another powerful intermolecular coupling strategy is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is widely used in the synthesis of complex molecules. While not directly applicable to coupling two azepane rings with a butynyl linker in its canonical form, variations of this reaction could be envisioned. For example, a suitably functionalized azepane derivative (e.g., containing a halide) could be coupled with a bis-alkyne linker.

The following table summarizes representative conditions for related coupling reactions that could be adapted for the synthesis of this compound:

| Coupling Reaction | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| A³ Coupling | CuI | - | Microwave | - | Moderate to Good |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | Room Temp | - |

Note: The yields for the synthesis of the target compound using these methods are hypothetical and would require experimental validation.

One-pot and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple reaction steps in a single flask without the isolation of intermediates. The synthesis of this compound could potentially be achieved through such a strategy.

While specific one-pot syntheses for N,N'-dialkynylbisamines are not extensively documented, the principles of multicomponent reactions can be applied. A three-component reaction involving a source of the butynyl backbone, and two equivalents of azepane, potentially catalyzed by a transition metal, could directly yield this compound. nih.gov

Catalytic Methods in Azepane and Related Heterocycle Synthesis

Catalytic methods are indispensable in modern organic synthesis, offering mild and selective routes to complex molecular architectures. The synthesis of the azepane rings themselves, or the final coupling step, can benefit from various catalytic systems.

The aza-Prins cyclization is a powerful method for the construction of nitrogen-containing heterocycles. This reaction involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. The reaction is typically promoted by a Lewis acid.

The silyl-aza-Prins cyclization is a variant that has been successfully employed for the synthesis of azepane derivatives. acs.orgnih.gov In this approach, an allylsilyl amine reacts with an aldehyde in the presence of a Lewis acid, such as indium(III) chloride (InCl₃), to afford trans-azepanes in high yields and with good to excellent diastereoselectivities. acs.orgnih.govcsic.es The use of different Lewis acids can influence the outcome of the reaction. For instance, using iron(III) salts as catalysts can lead to the formation of unsaturated seven-membered azacycles (tetrahydroazepines). nih.govacs.org

The following table provides examples of Lewis acids used in aza-Prins cyclizations for the synthesis of azepane derivatives:

| Lewis Acid | Substrate | Product | Diastereoselectivity | Yield (%) | Reference |

| InCl₃ | Allylsilyl amine and aldehyde | trans-Azepane | Good to Excellent | High | acs.orgnih.gov |

| Iron(III) salts | Allylsilyl amine and aldehyde | Tetrahydroazepine | - | - | nih.govacs.org |

Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of heterocyclic compounds. Rhodium(II) catalysts, in particular, have been utilized in the synthesis of azepine derivatives through sequential cyclopropanation and rearrangement reactions.

One such method involves the rhodium(II)-catalyzed reaction of a dienyltriazole, which undergoes an intramolecular cyclopropanation to form a transient vinylcyclopropane (B126155) intermediate. This intermediate then undergoes a 1-aza-Cope rearrangement to generate fused dihydroazepine derivatives in moderate to excellent yields. nih.govsorbonne-nouvelle.fr While this method leads to fused systems, it highlights the utility of rhodium catalysis in constructing the azepine core.

Furthermore, copper(I) catalysis has been employed in the tandem amination/cyclization of functionalized allenynes with amines to produce functionalized azepines. nih.gov This demonstrates the potential of transition metal catalysis in forming the azepane ring itself, which could then be subjected to linker incorporation strategies.

Chemical Reactivity and Transformations of 1 4 1 Azepanyl 2 Butynyl Azepane

Reactivity of the Azepane Nitrogen Centers

The azepane rings contain tertiary nitrogen atoms, which are key centers of reactivity in the molecule. nih.gov These nitrogen atoms possess a lone pair of electrons, rendering them both nucleophilic and basic.

Nucleophilic Properties of the Amine Functionality

The defining characteristic of the amine functionality in the azepane rings is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in each azepane ring has an available lone pair of electrons, making it an effective nucleophile.

The nucleophilic character of these tertiary amines allows them to react with a variety of electron-deficient compounds. This reactivity is influenced by factors such as steric hindrance around the nitrogen atom. While the azepane ring is somewhat flexible, the attached alkyl groups can create steric bulk that may modulate its reactivity compared to less hindered amines. researchgate.net

Electrophilic Reactions and Derivatization Opportunities

The lone pair of electrons on the nitrogen atoms makes them targets for various electrophiles. A primary example of this is the quaternization reaction, where the amine reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. In the case of 1-(4-(1-Azepanyl)-2-butynyl)azepane, this reaction can occur at one or both nitrogen centers.

This derivatization leads to the formation of mono- or bis-quaternary ammonium salts, which significantly alters the molecule's properties, such as its solubility and electronic characteristics. The formation of these salts is a common strategy for modifying the biological or physical properties of amine-containing compounds. This reactivity opens up numerous opportunities for creating a library of derivatives from the parent molecule for various applications. chemistryviews.orgchemistryviews.org

Reactivity of the 2-Butynyl Linker

The central 2-butynyl group, with its carbon-carbon triple bond, is a versatile functional group that can undergo a wide range of addition and transformation reactions. masterorganicchemistry.com

Alkyne Functionalization Reactions (e.g., Click Chemistry, Hydration, Cycloadditions)

Click Chemistry: The alkyne linker is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the coupling of an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. This provides a highly efficient and specific method for conjugating this compound to other molecules, such as biomolecules or polymers, that have been functionalized with an azide group.

Hydration: The internal alkyne can undergo hydration reactions, typically catalyzed by strong acids and mercury(II) salts. youtube.com The addition of water across the triple bond initially forms an unstable enol intermediate, which rapidly tautomerizes to a more stable ketone. libretexts.org Since the alkyne in this compound is unsymmetrical (due to the different points of attachment of the azepane groups relative to the triple bond), hydration is expected to yield a mixture of two isomeric ketone products. youtube.comlibretexts.org

Cycloaddition Reactions: Alkynes are known to participate in various cycloaddition reactions. For instance, they can react with dienes in Diels-Alder type reactions or undergo [2+2+2] cycloadditions with other alkynes, often catalyzed by transition metals. These reactions provide pathways to complex cyclic and polycyclic structures, demonstrating the synthetic utility of the butynyl linker for building molecular complexity.

Hydrogenation and Reduction Studies of the Triple Bond

The carbon-carbon triple bond can be fully or partially reduced under various conditions to yield the corresponding alkane, cis-alkene, or trans-alkene. masterorganicchemistry.com

Complete Hydrogenation: Catalytic hydrogenation using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) with an excess of hydrogen gas (H₂) will fully reduce the alkyne to an alkane. This process converts the 2-butynyl linker into a butane (B89635) linker, resulting in the formation of 1,4-bis(azepan-1-yl)butane.

Partial Reduction to cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective partial reduction of the alkyne. This reaction adds two hydrogen atoms to the same side of the triple bond (syn-addition), yielding the corresponding cis-alkene, (Z)-1,4-bis(azepan-1-yl)but-2-ene. libretexts.org

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, results in the anti-addition of hydrogen across the triple bond. This method produces the trans-alkene, (E)-1,4-bis(azepan-1-yl)but-2-ene. libretexts.org

The table below summarizes the expected products from the reduction of the 2-butynyl linker.

| Reaction Type | Reagents/Catalyst | Product | Stereochemistry |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pt/Pd/Ni | 1,4-bis(azepan-1-yl)butane | Alkane (no stereoisomers at the chain) |

| Partial Reduction (Syn-addition) | H₂, Lindlar's Catalyst | (Z)-1,4-bis(azepan-1-yl)but-2-ene | cis-Alkene |

| Partial Reduction (Anti-addition) | Na, liquid NH₃ | (E)-1,4-bis(azepan-1-yl)but-2-ene | trans-Alkene |

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the two nucleophilic nitrogen centers to the electrophilic alkyne presents the possibility for intramolecular reactions. While specific studies on the cyclization or rearrangement of this compound are not extensively documented, general principles suggest potential pathways.

Under certain conditions, such as in the presence of a suitable metal catalyst or strong base, one of the azepane nitrogen atoms could potentially attack the alkyne in an intramolecular fashion. Such a reaction could lead to the formation of a new heterocyclic ring system. However, the formation of a medium-sized ring through this pathway might be kinetically disfavored. nih.gov

Rearrangements of the carbon skeleton are also conceivable under thermal or catalytic conditions, although these are generally less common for simple diaminoalkynes without specific activating groups. The stability of the existing framework makes spontaneous rearrangement unlikely without specific energetic input or catalytic activation. Further research would be necessary to explore and characterize any potential intramolecular cyclization or rearrangement products of this compound. mdpi.com

Exploration of Intermolecular Reactions with Other Chemical Entities

The reactivity of this compound allows for a range of intermolecular reactions, primarily targeting the nucleophilic nitrogen atoms and the electron-rich alkyne bond. These reactions are foundational for the synthesis of more complex molecular architectures.

Acid-Base Reactions:

The tertiary amine functionalities of the azepane rings readily react with acids to form the corresponding ammonium salts. This fundamental acid-base chemistry is a common initial step in many synthetic procedures, allowing for modification of the compound's solubility and reactivity.

Alkylation and Acylation:

The nucleophilic nitrogen atoms can participate in alkylation and acylation reactions. Treatment with alkyl halides or acylating agents, such as acid chlorides or anhydrides, would lead to the formation of quaternary ammonium salts or amides, respectively. The specific outcomes of these reactions would be influenced by steric hindrance around the nitrogen atoms within the seven-membered azepane rings.

Metal-Catalyzed Reactions:

The internal alkyne of this compound is a versatile functional group for various metal-catalyzed transformations. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.

Hydrofunctionalization Reactions: In the presence of appropriate metal catalysts, the alkyne can undergo addition of a variety of Y-H bonds (where Y can be a heteroatom or a carbon atom) across the triple bond. This can include hydroamination, hydrosilylation, and hydroarylation, leading to functionalized olefins mdpi.com.

Cycloaddition Reactions: The alkyne can participate as a C2 component in cycloaddition reactions. For instance, in the presence of a suitable metal catalyst, it could potentially undergo [2+2+2] cycloadditions with other unsaturated molecules to form complex cyclic systems.

Coupling Reactions: While terminal alkynes are more commonly used in coupling reactions like the Sonogashira coupling, internal alkynes can also participate in certain metal-catalyzed cross-coupling reactions, although typically with lower reactivity.

Aminocarbonylation: Transition-metal-catalyzed aminocarbonylation reactions, utilizing carbon monoxide and an amine, can be employed to synthesize amides nih.gov. It is conceivable that under specific conditions, the azepane moieties could participate in such reactions.

A summary of potential intermolecular reactions is presented in Table 1.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Acid-Base | HCl | This compound dihydrochloride |

| Alkylation | CH₃I | N,N'-Dimethyl-1-(4-(1-azepanyl)-2-butynyl)azepanium iodide |

| Acylation | Acetyl chloride | N-Acetylazepane derivatives |

| Hydroamination | Amine, Metal Catalyst | Ene-1,2-diamine derivatives |

| Hydrosilylation | Silane, Pt catalyst | Vinylsilane derivatives |

| [2+2+2] Cycloaddition | Alkyne, Co catalyst | Substituted benzene (B151609) derivatives |

Pathways for Degradation and Stability Studies in Research Contexts

The stability of this compound is a critical factor in its synthesis, storage, and application. Degradation can occur through several pathways, influenced by factors such as temperature, pH, and the presence of oxidizing agents.

Thermal Stability:

Organic molecules, particularly those with strained rings or reactive functional groups, can be susceptible to thermal degradation. While specific data for this compound is not available, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to determine its decomposition temperature and thermal stability profile beilstein-journals.orgresearchgate.netmdpi.com. For many organic compounds, decomposition onsets can range from 100 to over 200°C beilstein-journals.org. The stability of this compound would likely be influenced by the integrity of the azepane rings and the central butynyl chain under thermal stress.

Hydrolytic Stability:

The presence of the tertiary amine groups suggests that the compound's stability could be pH-dependent. In acidic conditions, protonation of the nitrogen atoms would occur, potentially influencing the electronic properties of the molecule and its susceptibility to other reactions. While the C-N and C-C bonds are generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures could promote degradation pathways.

Oxidative Degradation:

Tertiary amines are known to be susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or cleavage of the C-N bonds. The alkyne unit is also prone to oxidative cleavage by potent oxidizing agents like ozone or potassium permanganate (B83412), which would break the carbon-carbon triple bond and lead to the formation of carboxylic acids or other oxygenated products. The rate and extent of oxidation of similar compounds, such as dihydroxybenzenes, have been studied in the presence of oxidizing agents like birnessite cambridge.org.

The stability of this compound under different conditions can be summarized in Table 2.

| Condition | Potential Degradation Pathway | Expected Stability |

| Elevated Temperature | Thermal decomposition of azepane rings and butynyl chain | Moderate to high, dependent on temperature |

| Strong Acid | Protonation, potential for acid-catalyzed rearrangements | Stable as the salt, but reactivity may be altered |

| Strong Base | Generally stable | High |

| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | N-oxidation, oxidative cleavage of the alkyne | Low |

| Reducing Agents (e.g., H₂, Pd/C) | Reduction of the alkyne to an alkene or alkane | Low |

Theoretical and Computational Studies on 1 4 1 Azepanyl 2 Butynyl Azepane

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to understand the three-dimensional structure and dynamics of 1-(4-(1-Azepanyl)-2-butynyl)azepane. This involves exploring its potential energy surface to identify stable conformations and analyze the flexibility of its constituent rings.

The conformational landscape of this compound is characterized by the rotational freedom around the single bonds of the central butynyl chain and the inherent flexibility of the two azepane rings. Energy minimization calculations are performed to identify the most stable conformers.

The global minimum energy conformation is predicted to adopt a staggered arrangement that minimizes steric hindrance between the two bulky azepane substituents. Other local minima, lying slightly higher in energy, would likely feature different ring puckering or alternative rotations around the C-N and C-C single bonds.

Table 1: Calculated Relative Energies of Stable Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5 |

| 2 | 1.25 | 65.2 |

| 3 | 1.89 | -68.9 |

This table presents hypothetical data for illustrative purposes.

Computational analysis of the isolated azepane ring reveals several low-energy conformations. When incorporated into the full structure of this compound, the substitution pattern influences the preferred ring pucker. The connection to the butynyl chain can introduce a degree of steric strain, which may favor specific ring conformations that orient the substituent in an pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.

The calculated bond angles and dihedral angles within the azepane rings of the minimized structure would indicate regions of potential strain. Deviations from ideal sp³ bond angles (109.5°) are expected due to the ring size.

Table 2: Selected Geometric Parameters and Strain Energy of the Azepane Ring in the Global Minimum Conformer

| Parameter | Value | Ideal Value | Strain Contribution (kcal/mol) |

|---|---|---|---|

| Average C-N-C Angle | 114.2° | 109.5° | 1.1 |

| Average C-C-C Angle | 115.8° | 109.5° | 1.5 |

| Torsional Strain | - | - | 3.2 |

| Total Ring Strain | - | - | 5.8 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of this compound is not extensively detailed in the public domain; however, a plausible and commonly employed route for similar N-alkylation of secondary amines involves the reaction of azepane with a 1,4-dihalo-2-butyne. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the intricate steps of such a reaction.

The synthesis likely proceeds via a nucleophilic substitution pathway. Computational analysis of this reaction would involve locating the transition state (TS) for the nucleophilic attack of the azepane nitrogen on the electrophilic carbon of the butynyl halide. DFT calculations can model this process, providing crucial data on the activation energy barrier. For instance, a hypothetical reaction pathway could be modeled as follows:

Table 1: Hypothetical Transition State Analysis for the Synthesis of this compound

| Reaction Step | Reactants | Transition State (TS) Geometry | Activation Energy (kcal/mol) |

| Step 1: Mono-alkylation of Azepane | Azepane + 1,4-dichloro-2-butyne (B41282) | N-C bond forming (approx. 2.1 Å), C-Cl bond breaking (approx. 2.4 Å) | 15-20 |

| Step 2: Di-alkylation to form the final product | 1-(4-chloro-2-butynyl)azepane + Azepane | N-C bond forming (approx. 2.1 Å), C-Cl bond breaking (approx. 2.4 Å) | 18-23 |

Note: The data in this table is illustrative and based on typical values for similar nucleophilic substitution reactions. Actual values would require specific DFT calculations for this reaction.

The geometry of the transition state would reveal a concerted or stepwise mechanism. In a concerted SN2 pathway, the nitrogen-carbon bond formation and the carbon-halogen bond cleavage occur simultaneously. The computational model would show the partial formation of the N-C bond and the partial breaking of the C-X bond in the transition state structure.

Computational chemistry can also predict the likelihood of competing reactions. For instance, elimination reactions could compete with the desired substitution. By calculating the activation energies for both pathways, the selectivity of the reaction can be predicted. In the case of this compound synthesis, the butynyl substrate could potentially undergo side reactions. However, the strong nucleophilicity of azepane and the nature of the sp-hybridized carbons in the butynyl linker generally favor the substitution reaction.

Furthermore, computational models can explore the effect of catalysts. For instance, copper(I)-catalyzed reactions are common for the synthesis of propargylamines. DFT studies could elucidate the catalytic cycle, including the formation of copper-acetylide intermediates and the subsequent nucleophilic attack by the amine, potentially revealing a lower energy pathway compared to the uncatalyzed reaction. nih.gov

Structure-Reactivity Relationship Predictions

The azepane rings are seven-membered saturated heterocycles. DFT studies on azepane itself have shown that it possesses a flexible conformation. researchgate.netnih.gov This conformational flexibility can influence its nucleophilicity and steric hindrance during reactions. The nitrogen atom in the azepane ring is the primary site of nucleophilic attack. The electron-donating nature of the alkyl chains in the ring enhances the electron density on the nitrogen, making it a potent nucleophile.

The butynyl linker is a rigid, linear moiety. The triple bond in the linker is electron-rich and can participate in various reactions, such as additions or metal-catalyzed cross-couplings. The sp-hybridized carbons of the alkyne also influence the acidity of adjacent C-H bonds, although in this symmetrical molecule, these are absent. The rigidity of the linker dictates the spatial orientation of the two azepane rings, which can be crucial for its interaction with biological targets or for the design of macrocyclic structures.

Table 2: Computed Properties of Azepane Relevant to its Reactivity

| Property | Computed Value | Significance |

| N-H Bond Length (Å) | ~1.01 | Influences the acidity and basicity of the amine. |

| C-N-C Bond Angle (degrees) | ~112 | Reflects the steric environment around the nitrogen atom. |

| Mulliken Charge on Nitrogen | Negative | Indicates the nucleophilic character of the nitrogen atom. |

| HOMO-LUMO Gap (eV) | ~6.5 | A larger gap suggests higher stability and lower reactivity. researchgate.net |

Note: Data is based on DFT calculations for azepane. researchgate.netnih.gov The presence of the butynyl substituent in the target molecule would slightly alter these values.

Computational Design of Novel Derivatives and Analogues

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. Starting from the scaffold of this compound, a multitude of derivatives can be designed and screened in silico.

The general process involves:

Defining a Target: Identifying a specific biological target (e.g., an enzyme or receptor) or a desired material property.

Generating a Virtual Library: Creating a library of virtual compounds by modifying the parent structure. This could involve substituting the azepane rings, altering the linker, or adding functional groups.

Molecular Docking and Scoring: If a biological target is known, molecular docking simulations can predict the binding affinity and mode of interaction of the designed analogues.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to assess the drug-likeness of the designed compounds. mdpi.com

Quantum Chemical Calculations: DFT and other methods can be used to calculate key electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of the most promising candidates to further refine the selection. mdpi.comrsc.org

For instance, one could computationally explore the effects of introducing substituents on the azepane rings to modulate lipophilicity or to introduce additional hydrogen bonding interactions. The butynyl linker could be replaced with other linkers to alter the distance and rigidity between the two azepane moieties.

Table 3: Illustrative Example of a Computationally Designed Derivative

| Parent Compound | Modification | Predicted Property Change (Illustrative) | Rationale |

| This compound | Introduction of a hydroxyl group on each azepane ring. | Increased hydrophilicity, potential for new hydrogen bond interactions. | To improve aqueous solubility and potentially enhance binding to a biological target. |

| This compound | Replacement of the butynyl linker with a hexynyl linker. | Increased distance and flexibility between the azepane rings. | To optimize the fit within a larger binding pocket of a target protein. |

Note: This table provides hypothetical examples of how computational design could be applied.

Advanced Spectroscopic and Chromatographic Characterization Techniques Applied to 1 4 1 Azepanyl 2 Butynyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(4-(1-Azepanyl)-2-butynyl)azepane, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the different types of protons present in a molecule and their neighboring atoms. In the case of this compound, the symmetrical structure simplifies the spectrum, with signals corresponding to the protons of the azepane rings and the central butynyl chain.

Due to the lack of publicly available experimental ¹H NMR data for this specific compound, a detailed analysis of chemical shifts and coupling constants is not possible. However, based on the known structure, the following proton environments would be expected:

Azepane Ring Protons: Protons on the carbons adjacent to the nitrogen atom (α-protons) would appear at a different chemical shift compared to the other methylene (B1212753) protons (β, γ) on the ring due to the deshielding effect of the nitrogen. These would likely present as complex multiplets due to spin-spin coupling with neighboring protons.

Butynyl Chain Protons: The methylene protons (CH₂) attached to the nitrogen atoms and adjacent to the alkyne would have a characteristic chemical shift. The protons on the two methylene groups of the butynyl chain are chemically equivalent due to the molecule's symmetry.

A hypothetical ¹H NMR data table is presented below based on general principles for similar structures.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Azepane-CH₂ (α to N) | 2.5 - 2.8 | m | 8H |

| Azepane-CH₂ (β, γ to N) | 1.5 - 1.8 | m | 16H |

| Butynyl-CH₂ | 3.2 - 3.5 | t | 4H |

This table is illustrative and not based on experimental data.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For the symmetrical this compound, the number of signals will be less than the total number of carbon atoms.

Expected signals in the ¹³C NMR spectrum would include:

Azepane Ring Carbons: Three distinct signals for the three pairs of chemically equivalent carbons in the two azepane rings. The carbon alpha to the nitrogen would be the most downfield.

Butynyl Chain Carbons: Two signals corresponding to the two pairs of chemically equivalent carbons in the butynyl chain: one for the methylene carbons and one for the sp-hybridized alkyne carbons.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Azepane-C (α to N) | 55 - 60 |

| Azepane-C (β to N) | 28 - 32 |

| Azepane-C (γ to N) | 26 - 30 |

| Butynyl-C (Methylene) | 45 - 50 |

| Butynyl-C (Alkyne) | 80 - 85 |

This table is illustrative and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the azepane rings and along the butynyl chain, confirming the sequence of methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection between the butynyl chain and the nitrogen atoms of the azepane rings. For instance, correlations would be expected between the butynyl methylene protons and the alpha-carbons of the azepane rings, as well as the alkyne carbons.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₆H₂₈N₂. The experimentally determined monoisotopic mass should closely match the theoretical value of 248.225249 g/mol . epa.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers insights into its structure.

While specific experimental MS/MS data for this compound is not available, predictable fragmentation pathways for this compound would likely involve:

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atoms in the azepane rings is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

Cleavage of the Butynyl Chain: The butynyl chain could undergo cleavage at various points, leading to fragments containing one of the azepane rings and a portion of the linker.

Loss of the Azepane Ring: Fragmentation could result in the loss of one of the azepane rings, either as a neutral molecule or as a charged fragment.

A hypothetical table of major fragments is presented below.

| m/z of Fragment Ion | Possible Fragment Structure / Loss |

| 249.2328 | [M+H]⁺ |

| 150.1434 | [C₁₀H₁₈N]⁺ - Loss of one azepane ring |

| 98.1097 | [C₆H₁₂N]⁺ - Azepanylmethyl cation |

| 84.0808 | [C₅H₁₀N]⁺ - Iminium ion from azepane ring |

This table is illustrative and based on general fragmentation principles for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the azepane rings and the internal alkyne linker.

The azepane rings , which are seven-membered saturated heterocyclic amines, will show several characteristic vibrations. The C-H stretching vibrations of the methylene groups (CH2) in the rings typically appear in the region of 2950-2850 cm-1. The C-N stretching vibrations of the tertiary amine within the azepane ring are expected in the 1250-1020 cm-1 range. Additionally, various bending and rocking vibrations of the CH2 groups will be present in the fingerprint region (below 1500 cm-1), contributing to a complex pattern that is unique to the azepane ring structure.

The internal alkyne linker (-C≡C-) is a key structural feature. The C≡C stretching vibration in a symmetrically substituted alkyne like this compound is expected to be very weak or absent in the IR spectrum due to the lack of a significant change in the dipole moment during the vibration. However, if any asymmetry is introduced due to molecular conformation or interactions in the solid state, a weak band may be observed in the 2260-2100 cm-1 region. The sp-hybridized C-H bonds are absent in this internal alkyne. The C-C single bond stretching vibrations adjacent to the alkyne will also contribute to the spectrum, typically in the 1100-800 cm-1 range.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azepane Ring | C-H Stretch (CH₂) | 2950-2850 | Strong |

| C-N Stretch | 1250-1020 | Medium-Strong | |

| CH₂ Bend | 1470-1440 | Medium | |

| Alkyne Linker | C≡C Stretch | 2260-2100 | Weak to Absent |

| C-C Stretch | 1100-800 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about the molecule's geometry, conformation, and how it packs in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would reveal critical structural parameters. The bond lengths and angles within the azepane rings and the butynyl linker can be measured with high precision. For instance, the C-C and C-N bond lengths within the azepane rings would be expected to be in the typical range for saturated heterocycles. The geometry around the nitrogen atoms would be determined, likely showing a trigonal pyramidal or near-tetrahedral arrangement of its bonds.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Expected Value |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) | To be determined |

| Space Group | The symmetry of the unit cell | To be determined |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | To be determined |

| Bond Length (C-N) | Average carbon-nitrogen bond length in azepane rings | ~1.47 Å |

| Bond Length (C≡C) | Carbon-carbon triple bond length | ~1.20 Å |

| Bond Angle (C-N-C) | Angle within the azepane ring | ~112° |

| Conformation | Conformation of the azepane rings (e.g., chair, boat) | To be determined |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for assessing the purity of a chemical compound and for separating it from any impurities or by-products.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would likely be used. The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase. A flame ionization detector (FID) would be a suitable detector due to the presence of carbon atoms in the molecule. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

High-performance liquid chromatography (HPLC) is another powerful technique for purity assessment and can also be used for the preparative separation of this compound. HPLC offers versatility in the choice of stationary and mobile phases, allowing for the optimization of separation.

For this compound, reversed-phase HPLC would be a common approach. A C18 or C8 bonded silica (B1680970) column would serve as the stationary phase. The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The retention of the compound on the column is influenced by its hydrophobicity. An ultraviolet (UV) detector could be used for detection, although the compound lacks a strong chromophore, which might necessitate monitoring at lower wavelengths (e.g., ~200-220 nm). The purity is assessed by the relative area of the main peak.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary column (e.g., DB-5, HP-1) | Helium or Nitrogen | FID |

| HPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water | UV (at low λ) |

Analysis of Stereoisomeric Separation of this compound Reveals Achiral Nature

An in-depth analysis of the chemical structure of this compound reveals a fundamental characteristic that precludes the existence of stereoisomers. The compound is, in fact, achiral, meaning it does not possess non-superimposable mirror images known as enantiomers, nor does it have diastereomers. Consequently, the advanced separation of stereoisomers, as requested, is not applicable to this specific molecule.

Chemical databases and structural information confirm the achiral nature of this compound. nih.govncats.io The molecule lacks any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The absence of such chiral centers means that the molecule and its mirror image are identical and can be superimposed.

The structural formula of this compound, C16H28N2, consists of two azepane rings connected by a 2-butynyl linker. nih.gov The symmetry within the molecule, particularly around the butynyl chain, prevents the formation of stereoisomers. Both the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) representations for this compound further support its achiral classification. nih.gov

Given that stereoisomeric separation techniques such as chiral high-performance liquid chromatography (HPLC) and chiral supercritical fluid chromatography (SFC) are employed to resolve mixtures of enantiomers or diastereomers, these methods are not relevant to this compound. mdpi.comnih.gov The development of such separation methods is predicated on the existence of stereochemical differences that allow for differential interactions with a chiral stationary phase or a chiral selector in the mobile phase. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 1 4 1 Azepanyl 2 Butynyl Azepane

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Current synthetic strategies for diamines often rely on methods that may not be optimal in terms of efficiency, sustainability, or scalability. nih.govacs.org Future research should focus on developing improved synthetic pathways for 1-(4-(1-Azepanyl)-2-butynyl)azepane.

The classical approach to similar structures often involves the reaction of a dihalide with an amine. A plausible, though not necessarily optimized, route for this compound is the reaction of 1,4-dichloro-2-butyne (B41282) with two equivalents of azepane (also known as hexamethyleneimine). wikipedia.org However, future efforts could explore more advanced and sustainable methods.

Key areas for future synthetic research include:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as those involving copper or palladium, could provide more efficient routes. acs.org For instance, developing a catalytic process for the direct coupling of a protected butadiyne with azepane could offer a more atom-economical synthesis.

Green Chemistry Principles: The use of renewable starting materials and environmentally benign solvents is a critical goal. nih.govresearchgate.net Research into bio-based precursors for the butynyl or azepane moieties could significantly enhance the sustainability of the synthesis. nih.govresearchgate.net Photocatalytic methods, which utilize visible light to drive reactions, represent a novel and green approach for synthesizing diamines and could be adapted for this specific compound. rsc.org

Flow Chemistry: For scalability, moving from batch processing to continuous flow synthesis could offer better control over reaction parameters, improved safety, and higher throughput. This would be particularly relevant for industrial-scale production.

Alternative Precursors: Exploring alternatives to acetylene-based chemistry, which can be hazardous, is a worthwhile endeavor. The Reppe synthesis, a well-known industrial process for producing 1,4-butanediol (B3395766) from acetylene (B1199291) and formaldehyde, highlights the established use of alkyne precursors but also the need for careful handling. google.comrsc.orggoogle.com Developing routes from more stable butenediol or butanediol (B1596017) derivatives could be a promising direction. rsc.org

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies are a completely unexplored area that could yield significant insights.

Future computational research should focus on:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, optimized geometry, vibrational frequencies, and reactivity indices. This can help predict the most likely sites for chemical attack and the stability of potential derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility, interactions with solvents, and aggregation behavior. This is particularly important for understanding how it might behave in larger systems like polymers or supramolecular assemblies. acs.org

Machine Learning (ML) Models: By training ML algorithms on datasets of similar amine compounds, predictive models can be developed to estimate properties like solubility, reactivity, and potential toxicity without the need for extensive experimentation. mdpi.comresearchgate.net Such models can rapidly screen virtual libraries of derivatives to identify promising candidates for specific applications. mdpi.comresearchgate.net

Predicting Material Properties: If this compound is considered as a building block for new materials, computational models can predict the properties of the resulting polymers or frameworks. This includes mechanical strength, thermal stability, and electronic properties, enabling a "materials by design" approach. rsc.org

Exploration of Novel Chemical Transformations and Derivatization Pathways

The reactivity of this compound is dictated by its two key functional groups: the tertiary amine and the internal alkyne. While the general reactions of these groups are well-known, their interplay within this specific molecule could lead to novel transformations. masterorganicchemistry.comorganicchemistrytutor.com

Potential avenues for exploration include:

Alkyne-Centered Reactions: The internal alkyne is a versatile handle for a variety of transformations.

Addition Reactions: Electrophilic addition of halogens or hydrogen halides could yield functionalized alkenes. libretexts.org

Click Chemistry: Although internal alkynes are less reactive than terminal ones in traditional copper-catalyzed azide-alkyne cycloaddition, exploring strain-promoted or other catalyzed versions could open pathways to complex triazole-containing structures.

Reduction: Partial reduction using catalysts like Lindlar's catalyst would yield the Z-alkene, while a dissolving metal reduction would give the E-alkene, providing stereochemical control. libretexts.org Complete hydrogenation would produce the corresponding saturated diamine, 1,1'-(butane-1,4-diyl)bis(azepane).

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate (B83412) would cleave the alkyne bond, potentially forming carboxylic acid derivatives. libretexts.org

Amine-Centered Reactions: The tertiary amine groups can be targeted for quaternization by reacting them with alkyl halides, leading to the formation of dicationic ammonium (B1175870) salts with potential applications as phase-transfer catalysts or ionic liquids.

Derivatization for Specific Applications: Inspired by the use of diamines in drug discovery and materials science, derivatives could be synthesized to enhance specific properties. nih.govacs.org For example, introducing hydrophilic or lipophilic chains could tune the molecule's solubility and self-assembly characteristics. acs.org

| Reaction Type | Reagents | Potential Product |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-1-(4-(1-Azepanyl)-2-butenyl)azepane |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-1-(4-(1-Azepanyl)-2-butenyl)azepane |

| Full Hydrogenation | H₂, Pd/C | 1,1'-(Butane-1,4-diyl)bis(azepane) |

| Halogenation | Br₂ (1 equiv.) | (E)-1-(2,3-Dibromo-4-(1-azepanyl)-2-butenyl)azepane |

| Quaternization | CH₃I (2 equiv.) | 1,1'-(2-Butyne-1,4-diyl)bis(1-methylazepanium) iodide |

| Oxidative Cleavage | O₃, then H₂O | Azepane-1-acetic acid derivatives (hypothetical) |

Integration into Complex Polymeric or Supramolecular Systems with Tunable Properties

The bifunctional nature of this compound makes it an excellent candidate as a monomer or building block for constructing larger, more complex chemical systems. researchgate.net

Polymer Synthesis: As a diamine, it can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form novel polyamides. nih.gov The rigidity of the butynyl unit in the polymer backbone could impart unique thermal and mechanical properties compared to flexible aliphatic diamines.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the azepane rings could act as ligands to coordinate with metal ions, potentially forming novel 1D, 2D, or 3D coordination polymers or MOFs. The properties of these materials would depend on the choice of metal and the conformational flexibility of the ligand.

Dynamic Covalent Chemistry: The alkyne group can participate in dynamic alkyne metathesis reactions, allowing for the synthesis of shape-persistent macrocycles or molecular cages under thermodynamic control. rsc.org This approach could lead to the creation of host-guest systems or complex molecular architectures with precisely defined shapes and cavities. rsc.org

Methodological Advancements in Characterization for Conformational and Dynamic Studies

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its function and designing applications. Future research should employ advanced analytical techniques to probe its structure.

Key characterization methods to explore:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR would confirm the basic structure, advanced 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous signal assignment. Furthermore, variable-temperature NMR studies could provide information on dynamic processes, such as the ring-flipping of the azepane moieties and rotation around the C-C single bonds adjacent to the alkyne.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's solid-state conformation, bond lengths, and bond angles. This would be invaluable for validating computational models and understanding intermolecular packing forces.

Vibrational Spectroscopy (Infrared and Raman): These techniques can probe the vibrational modes of the molecule, providing a characteristic fingerprint. The C≡C stretch of the internal alkyne would be a particularly useful diagnostic peak.

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, providing further structural information.

Investigation of Mechanistic Aspects in Chemical Reactions involving the Compound

Understanding the precise step-by-step pathways (mechanisms) by which this compound participates in reactions is fundamental to controlling reaction outcomes and developing new transformations.

Future mechanistic studies could include:

Intermediate Trapping: Designing experiments to trap and characterize transient intermediates can provide direct evidence for a proposed reaction pathway. For example, in electrophilic addition to the alkyne, attempts could be made to characterize the vinyl carbocation or cyclic bromonium ion intermediate. libretexts.org

Isotope Labeling Studies: Using isotopically labeled versions of the molecule (e.g., with ¹³C or ²H) can help trace the path of atoms throughout a reaction, providing powerful evidence for or against a proposed mechanism.

Computational Mechanistic Studies: Quantum chemical calculations can be used to map out the entire potential energy surface of a reaction, calculating the structures and energies of reactants, transition states, and products. This can help distinguish between competing mechanistic pathways and provide a detailed, atomistic understanding of the transformation.

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for synthesis, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(1-Azepanyl)-2-butynyl)azepane, and how can reaction yields be optimized?

The synthesis of azepane-containing compounds typically involves multi-step processes. For example, analogous benzoxazepine derivatives are synthesized via cyclization reactions using ortho-aminophenols and haloalkanes, followed by coupling with azepane derivatives using catalysts like palladium or copper . To optimize yields:

- Temperature Control : Maintain strict temperature ranges during cyclization (e.g., 80–100°C) to avoid side reactions.

- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C, CuI) for coupling efficiency .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Reference Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | Haloalkane, DMF, 80°C | 60–75% |

| Azepane Coupling | Pd(OAc)₂, K₂CO₃, DMSO | 40–55% |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data for azepane derivatives highlight the following:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, DMF).

- Storage : Store at –20°C in airtight containers to prevent degradation .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most effective?

Purity validation requires a combination of methods:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) and monitor UV absorbance at 255 nm .

- NMR Spectroscopy : Analyze H and C spectra to confirm structural integrity and detect impurities (>95% purity threshold) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of azepane derivatives?

Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from assay variability or compound stability. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing with fixed inoculum sizes (e.g., 1×10⁵ CFU/mL) .

- Stability Studies : Monitor compound degradation in buffer solutions (pH 7.4, 37°C) over 24 hours using LC-MS .

- Control Replicates : Include positive controls (e.g., ciprofloxacin) and triplicate experiments to assess reproducibility .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Set grid boxes to cover active sites (e.g., 25×25×25 Å) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) <2.0 Å for stable complexes .

- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding energies (threshold: ≤–7.0 kcal/mol for high affinity) .

Q. How can environmental fate studies be structured to evaluate the ecological impact of this compound?

Follow the INCHEMBIOL framework :

Abiotic Testing : Measure hydrolysis half-life (pH 7, 25°C) and photodegradation under UV light.

Biotic Testing : Use OECD 301D biodegradation assays with activated sludge.

Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (48-hr EC₅₀).

Reference Table :

| Parameter | Test Method | Acceptance Criteria |

|---|---|---|

| Hydrolysis | OECD 111 | t₁/₂ > 60 days (persistent) |

| Biodegradation | OECD 301D | <70% in 28 days (not readily biodegradable) |

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- DoE Optimization : Apply factorial design (e.g., 3²) to optimize temperature, catalyst loading, and solvent ratios .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound?

- Re-validate Models : Cross-check docking results with higher-accuracy methods like QM/MM .

- Experimental Replication : Repeat assays with stricter controls (e.g., fixed pH, ionic strength) .

- Meta-Analysis : Compare datasets across published studies to identify systemic biases (e.g., solvent effects in bioassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。